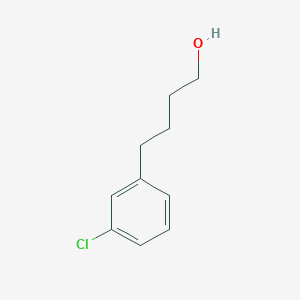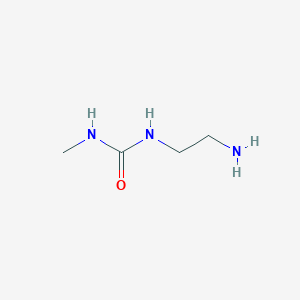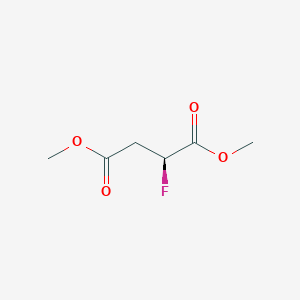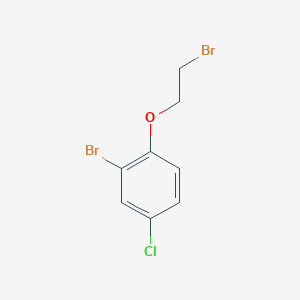
2-Bromo-1-(2-bromoethoxy)-4-chlorobenzene
Overview
Description
Scientific Research Applications
Vibrational Investigation and Theoretical Analysis
A study by Vennila et al. (2018) provides a comprehensive vibrational investigation of 2-bromo-1,4-dichlorobenzene, a close derivative of 2-Bromo-1-(2-bromoethoxy)-4-chlorobenzene. They used both experimental and theoretical methods, including DFT analysis, to explore the molecule's electronic density, geometry, and various spectroscopic properties (Vennila et al., 2018).
Chemical Reactivity and Electrophile Formation
Singh et al. (1999) studied the liquid phase bromination of chlorobenzene and other aromatics, using zeolites as catalysts and N-bromosuccinimide as the brominating agent. This research can be relevant for understanding the reactivity and potential applications of this compound in bromination reactions (Singh et al., 1999).
Application in Synthesis of CCR5 Antagonists
In a study conducted by Cheng De-ju (2015), 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, similar in structure to this compound, was synthesized and used to create a CCR5 antagonist, a type of non-peptide compound with potential medicinal applications (Cheng De-ju, 2015).
Spectroscopic and Thermodynamic Studies
Studies on compounds similar to this compound, like bromobenzene and chlorobenzene, have been conducted to understand their spectroscopic and thermodynamic properties. For instance, Jacobsen & Schaumburg (1977) and Oonk et al. (1998) provided insights into the molecular structures and thermodynamic properties through NMR and vapor pressure analyses (Jacobsen & Schaumburg, 1977); (Oonk et al., 1998).
Dissociative Electron Attachment Studies
Mahmoodi-Darian et al. (2010) investigated the dissociative electron attachment (DEA) to 1-bromo-2-chlorobenzene, a related compound. This research is significant for understanding the electron interaction dynamics which could be similar in this compound (Mahmoodi-Darian et al., 2010).
properties
IUPAC Name |
2-bromo-1-(2-bromoethoxy)-4-chlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2ClO/c9-3-4-12-8-2-1-6(11)5-7(8)10/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXTYTXCLGHOEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407085 | |
| Record name | 2-bromo-1-(2-bromoethoxy)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76429-65-7 | |
| Record name | 2-bromo-1-(2-bromoethoxy)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




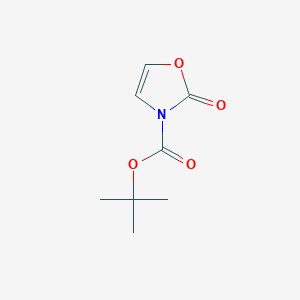


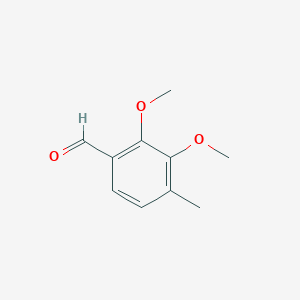
![2-Pyridinecarboxylic acid, 5-[(1-oxopropyl)amino]-](/img/structure/B3056997.png)
